molecular formula C17H16ClNO3 B1402841 Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate CAS No. 1365962-29-3

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate

Cat. No.: B1402841
CAS No.: 1365962-29-3
M. Wt: 317.8 g/mol
InChI Key: FDYLKGKFVPWBJE-UHFFFAOYSA-N
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Description

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloro(phenyl)acetyl group attached to an amino benzoate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate typically involves the reaction of ethyl 4-aminobenzoate with chloro(phenyl)acetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The phenyl ring and other functional groups can participate in oxidation and reduction reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of oxidized products such as quinones.

    Reduction: Formation of reduced derivatives.

    Hydrolysis: Formation of 4-{[chloro(phenyl)acetyl]amino}benzoic acid.

Scientific Research Applications

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate involves its interaction with specific molecular targets. The chloro(phenyl)acetyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-{[chloro(phenyl)acetyl]amino}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-aminobenzoate: Lacks the chloro(phenyl)acetyl group, resulting in different chemical and biological properties.

    4-{[chloro(phenyl)acetyl]amino}benzoic acid: The acid form of the compound, which may have different solubility and reactivity.

    Chloro(phenyl)acetyl chloride: The acylating agent used in the synthesis of the compound.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

ethyl 4-[(2-chloro-2-phenylacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-2-22-17(21)13-8-10-14(11-9-13)19-16(20)15(18)12-6-4-3-5-7-12/h3-11,15H,2H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYLKGKFVPWBJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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